Isovitexin 2''-O-arabinoside

Catalog No.
S1902054
CAS No.
53382-71-1
M.F
C26H28O14
M. Wt
564.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Isovitexin 2''-O-arabinoside

CAS Number

53382-71-1

Product Name

Isovitexin 2''-O-arabinoside

IUPAC Name

6-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5S)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]-5,7-dihydroxy-2-(4-hydroxyphenyl)chromen-4-one

Molecular Formula

C26H28O14

Molecular Weight

564.5 g/mol

InChI

InChI=1S/C26H28O14/c27-7-16-20(33)22(35)25(40-26-23(36)19(32)13(31)8-37-26)24(39-16)18-12(30)6-15-17(21(18)34)11(29)5-14(38-15)9-1-3-10(28)4-2-9/h1-6,13,16,19-20,22-28,30-36H,7-8H2/t13-,16+,19-,20+,22-,23+,24-,25+,26-/m0/s1

InChI Key

ACRIYYKEWCXQOS-XAYOXWHSSA-N

SMILES

C1C(C(C(C(O1)OC2C(C(C(OC2C3=C(C4=C(C=C3O)OC(=CC4=O)C5=CC=C(C=C5)O)O)CO)O)O)O)O)O

Canonical SMILES

C1C(C(C(C(O1)OC2C(C(C(OC2C3=C(C4=C(C=C3O)OC(=CC4=O)C5=CC=C(C=C5)O)O)CO)O)O)O)O)O

Isomeric SMILES

C1[C@@H]([C@@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@@H]([C@H](O[C@H]2C3=C(C4=C(C=C3O)OC(=CC4=O)C5=CC=C(C=C5)O)O)CO)O)O)O)O)O

Description

Isovitexin 2''-O-arabinoside is an arabinoside, a C-glycosyl compound, a disaccharide derivative and a trihydroxyflavone. It has a role as a metabolite. It is functionally related to an isovitexin.

Isovitexin 2''-O-arabinoside is a flavonoid glycoside, specifically a derivative of isovitexin, which is known for its potential health benefits. This compound features an arabinosyl group attached to the 2'' position of the isovitexin molecule. Isovitexin itself is a flavonoid found in various plants, such as parsley and celery, and is recognized for its antioxidant properties. The addition of the arabinosyl group enhances its solubility and bioavailability, making it of particular interest in pharmacological research .

, particularly glycosylation processes. One notable reaction involves the conversion of isovitexin 2''-O-arabinoside and UDP-α-D-galactose to form isovitexin 2''-O-arabinosyl 7-O-galactoside, releasing UDP in the process. This reaction highlights its role in carbohydrate metabolism and potential pathways for further derivatization .

The biological activities of isovitexin 2''-O-arabinoside are diverse and include:

  • Antioxidant Effects: It exhibits significant antioxidant properties, helping to neutralize free radicals and reduce oxidative stress.
  • Anti-inflammatory Properties: Studies indicate that this compound may inhibit inflammatory pathways, contributing to its potential therapeutic applications in inflammatory diseases.
  • Neuroprotective Effects: Research suggests that isovitexin 2''-O-arabinoside may protect neuronal cells from damage, making it a candidate for neurodegenerative disease treatment .

Synthesis of isovitexin 2''-O-arabinoside typically involves enzymatic glycosylation or chemical synthesis methods. The enzymatic approach often utilizes specific glycosyltransferases that facilitate the transfer of the arabinosyl moiety to the hydroxyl group at the 2'' position of isovitexin. Chemical synthesis may involve multiple steps including protection-deprotection strategies to ensure specificity and yield .

Interaction studies involving isovitexin 2''-O-arabinoside have focused on its synergistic effects with other compounds. For instance, it has been shown to enhance the efficacy of certain anti-inflammatory drugs when used in combination. Additionally, studies indicate that this compound can modulate enzyme activities related to drug metabolism, suggesting potential implications for pharmacokinetics and drug interactions .

Isovitexin 2''-O-arabinoside shares structural similarities with several other flavonoid glycosides. Here are some comparable compounds:

Compound NameStructure SimilarityUnique Features
IsovitexinCore flavonoidLacks arabinosyl group; primarily studied for antioxidant properties.
Sinapoyl-isovitexin 2''-O-arabinosideContains sinapoyl groupExhibits enhanced anti-cancer properties due to additional moiety.
ApigeninCore flavonoidKnown for strong anti-inflammatory effects; no glycosidic modification.

Isovitexin 2''-O-arabinoside's unique arabinosyl substitution sets it apart from these compounds, enhancing its solubility and biological activity .

IUPAC Name and Structural Identifiers

The IUPAC name for isovitexin 2''-O-arabinoside is 6-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5S)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]-5,7-dihydroxy-2-(4-hydroxyphenyl)chromen-4-one. Its structure comprises a flavone backbone (apigenin) substituted with a disaccharide moiety: a β-D-glucopyranosyl unit at the C-6 position and an α-L-arabinopyranosyl unit at the 2''-O position.

PropertyValue
Molecular Formula$$ \text{C}{26}\text{H}{28}\text{O}_{14} $$
Molecular Weight564.5 g/mol
CAS Registry Number53382-71-1
SMILESO=C1C=C(C2=CC=C(O)C=C2)OC2=C1/C(O)=C([C@@H]1O[C@H](CO)[C@@H](O)[C@H](O)[C@H]1O[C@@H]1OC[C@H](O)[C@H](O)[C@H]1O)\C(O)=C/2
InChIKeyACRIYYKEWCXQOS-XAYOXWHSSA-N

Synonyms and Registry Identifiers

Common synonyms include:

  • Isovitexin 2''-O-α-L-arabinopyranoside
  • 6-(2-O-α-L-Arabinopyranosyl-β-D-glucopyranosyl)-5,7-dihydroxy-2-(4-hydroxyphenyl)-4H-1-benzopyran-4-one
  • CHEMBL4633520, CHEBI:75435

Structural Classification Within Flavonoid Subgroups

Flavonoid Backbone and Glycosylation Pattern

Isovitexin 2''-O-arabinoside belongs to the flavone-C-glycoside subgroup, characterized by a C–C bond between the flavone aglycone (apigenin) and the sugar moiety. Unlike O-glycosides, where sugars attach via oxygen, C-glycosylation confers resistance to enzymatic and acidic hydrolysis, enhancing stability. The arabinose unit is linked to the glucose residue at the 2''-O position, forming a branched disaccharide.

Comparative Analysis with Related Flavonoids

FeatureIsovitexin 2''-O-arabinosideVitexin (Isovitexin isomer)
Glycosylation PositionC-6 of apigeninC-8 of apigenin
Sugar CompositionGlucose + ArabinoseGlucose only
Biosynthetic PathwayC-GT + dehydrataseO-GT-mediated

This structural distinction influences biological activity. For example, the arabinose moiety may enhance solubility or receptor binding compared to simpler C-glycosides.

Historical Context of Discovery and Isolation

Initial Discovery in Primary Plant Sources

Isovitexin 2''-O-arabinoside was first isolated in 1983 from primary leaves of Secale cereale (rye) alongside its galactoside analogue. Structural elucidation employed nuclear magnetic resonance (NMR) and mass spectrometry (MS), with the arabinose linkage confirmed via acid hydrolysis and comparative chromatography.

Advances in Identification Techniques

  • 1980s–1990s: Early studies relied on UV-Vis spectroscopy and thin-layer chromatography (TLC) to differentiate C-glycosides from O-glycosides.
  • 2000s–Present: High-performance liquid chromatography (HPLC) coupled with tandem MS (HPLC-MS/MS) enabled precise identification. For instance, neutral loss of 150 amu (arabinose) in MS/MS spectra became a diagnostic marker for this compound.

Expansion to Diverse Plant Species

Subsequent research identified the compound in:

  • Vaccaria hispanica seeds, where it constitutes ~0.2% of dry weight.
  • Avena sativa (oat) plantlets, noted for its role in antioxidant defense.
  • Rice (Oryza sativa) hulls, linked to UV protection.

XLogP3

-1.3

Hydrogen Bond Acceptor Count

14

Hydrogen Bond Donor Count

9

Exact Mass

564.14790556 g/mol

Monoisotopic Mass

564.14790556 g/mol

Heavy Atom Count

40

Dates

Modify: 2024-02-18

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